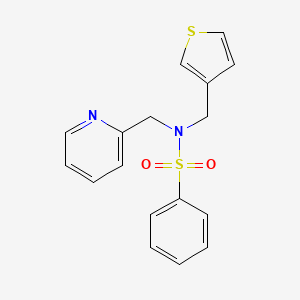

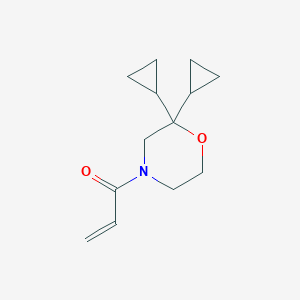

![molecular formula C16H13N5O B2858489 3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one CAS No. 440322-90-7](/img/structure/B2858489.png)

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Energetic Materials Development

The compound’s structural framework is conducive to the synthesis of energetic materials. Researchers have utilized similar triazoloquinazoline derivatives to create compounds with high density and thermal stability, which are essential properties for secondary explosives . These materials are designed to be insensitive to external stimuli while providing high detonation performance, making them suitable for military and industrial applications.

Anticancer Activity

Triazoloquinazoline derivatives have been investigated for their potential as anticancer agents. By targeting the PCAF bromodomain, these compounds can inhibit cancer cell growth. Some derivatives have shown cytotoxic activity comparable to doxorubicin, a well-known anticancer drug, against various human cancer cell lines . This suggests that our compound could be modified to enhance its anticancer properties.

Heat-Resistant Explosives

The structural analogs of triazoloquinazoline have been reported to outperform current heat-resistant explosives. With excellent thermal stability and detonation performance, these materials can withstand extreme conditions, which is advantageous for applications requiring high-temperature resistance .

Primary Explosives

Some triazoloquinazoline-based compounds are very sensitive but exhibit excellent detonation performance, positioning them as potential primary explosives. These materials can initiate detonation of more stable secondary explosives and find use in mining and demolition .

Pharmacokinetics and Drug Design

The triazoloquinazoline core can be bioisosterically modified to create novel small inhibitor molecules. These molecules can be designed with favorable pharmacokinetic properties for better drug absorption, distribution, metabolism, and excretion. Molecular docking studies can help in understanding the binding affinities of these compounds to their targets, which is crucial in drug design .

Sensitivity Analysis of Energetic Materials

The compound’s framework allows for the study of weak interactions and their impact on the sensitivity of energetic materials. X-ray diffraction studies can elucidate these relationships, providing insights into designing safer and more stable energetic compounds .

特性

IUPAC Name |

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c17-20-14(10-11-6-2-1-3-7-11)19-21-15(22)12-8-4-5-9-13(12)18-16(20)21/h1-9H,10,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIJJTUWTVJJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN3C(=O)C4=CC=CC=C4N=C3N2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)

![7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2858418.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2858419.png)

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide](/img/structure/B2858420.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2858425.png)

![ethyl 2-amino-1-(3-hydroxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2858428.png)

![2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2858429.png)